molecular formula C17H20ClNO B1471165 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride CAS No. 1461715-35-4

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride

Cat. No.: B1471165
CAS No.: 1461715-35-4
M. Wt: 289.8 g/mol
InChI Key: VNJUMEGQGWOFOC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve interactions with neurotransmitter systems and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-3-phenylpyrrolidine
  • 2-(3-Hydroxyphenyl)-3-phenylpyrrolidine
  • 2-(3-Methoxyphenyl)-3-cyclohexylpyrrolidine

Uniqueness

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents .

Biological Activity

2-(3-Methoxyphenyl)-3-phenylpyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl and phenyl group, contributing to its unique pharmacological profile. The molecular formula is C15H18ClNC_{15}H_{18}ClN with a molecular weight of approximately 255.77 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has shown potential as an antagonist in several receptor systems, which can modulate neurotransmission and influence physiological responses.

  • Neurotransmitter Receptor Interaction :
    • The compound has been investigated for its effects on serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders.
    • Studies indicate that it may exhibit selective binding affinity, suggesting its potential as an antidepressant or anxiolytic agent.
  • Enzyme Inhibition :
    • Preliminary research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of monoamines such as serotonin and norepinephrine.

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications to the pyrrolidine ring and the substitution patterns on the phenyl groups significantly influence the biological activity of the compound. Key findings include:

  • Substituent Effects : The presence of the methoxy group at the 3-position on the phenyl ring enhances lipophilicity and receptor binding affinity.
  • Ring Conformation : The non-planarity of the pyrrolidine ring allows for diverse conformational possibilities, impacting its interaction with biological targets.

Study 1: Antidepressant Activity

In a study exploring the antidepressant potential of pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant activity in reducing depressive-like behaviors in animal models, correlating with increased serotonergic activity.

CompoundDose (mg/kg)Behavioral ScoreMechanism
Test Compound1075% reduction5-HT1A agonism
Control-Baseline-

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce neuronal cell death and promote survival through antioxidant mechanisms.

TreatmentCell Viability (%)Oxidative Stress Marker
Compound Treatment85%Reduced
Control Group50%Elevated

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-19-15-9-5-8-14(12-15)17-16(10-11-18-17)13-6-3-2-4-7-13;/h2-9,12,16-18H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJUMEGQGWOFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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